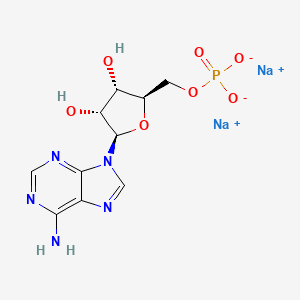

Adenosine 5'-monophosphate disodium

Descripción

Propiedades

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXLVXZRPRRCRP-IDIVVRGQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196617 | |

| Record name | Adenosine phosphate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4578-31-8 | |

| Record name | Adenosine phosphate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine phosphate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium adenosine 5'-phosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE PHOSPHATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1WZ11DSRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and purification of Adenosine 5'-monophosphate disodium salt"

An In-depth Technical Guide on the Synthesis and Purification of Adenosine (B11128) 5'-monophosphate Disodium (B8443419) Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing and purifying Adenosine 5'-monophosphate (AMP) disodium salt, a crucial nucleotide in various biochemical processes and pharmaceutical applications.

Introduction to Adenosine 5'-monophosphate (AMP)

Adenosine 5'-monophosphate is a fundamental nucleotide composed of adenine, a ribose sugar, and a single phosphate (B84403) group.[1] It plays a vital role in cellular energy metabolism as a precursor to adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP). AMP also functions as a signaling molecule, most notably as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] In the pharmaceutical and biotechnology sectors, AMP serves as an intermediate for the synthesis of various nucleotide-based drugs and is used in health supplements.[1]

Synthesis of Adenosine 5'-monophosphate

The industrial production of AMP can be achieved through three main routes: the degradation of RNA, biological fermentation, and chemical synthesis.[1] Chemical synthesis is often preferred for its control and scalability, despite potential challenges with harsh reaction conditions.[1] Enzymatic synthesis presents a milder alternative.

Chemical Synthesis Methods

Two prominent chemical synthesis methods for AMP starting from adenosine are detailed below.

This method offers high yields and purity with the advantage of being solvent-free, which reduces environmental impact and simplifies product work-up.[1]

-

Experimental Protocol:

-

Reaction Setup: Mix powdered adenosine and polyphosphoric acid in a mass ratio of 1:2-4 (a 1:3 ratio is preferred).[1]

-

Reaction: Maintain the mixture at a controlled temperature of 30-35°C and react for 3-8 hours under solvent-free conditions.[1]

-

Hydrolysis: After the reaction, add pure water (in a 1:3 mass ratio relative to the initial adenosine) and heat the mixture to 55-65°C for 1-3 hours to hydrolyze the polyphosphate esters.[1]

-

Precipitation: Cool the solution to 0-5°C and adjust the pH to 2-3 with a suitable base. Stir the solution at this temperature for 2-4 hours to precipitate the crude AMP.[1]

-

Isolation: Filter the suspension to collect the crude 5'-AMP.[1]

-

Purification: Recrystallize the crude product to obtain pure 5'-AMP.[1] The disodium salt can be prepared by dissolving the purified AMP in water and adjusting the pH to approximately 7.5 with sodium hydroxide (B78521), followed by crystallization.

-

-

Quantitative Data:

This method is a more traditional approach to the phosphorylation of nucleosides.

-

Experimental Protocol:

-

Reaction Setup: In a ceramic mortar, combine adenosine (1.0 eq) with phosphoryl trichloride (B1173362) (4.0 eq) and a small amount of water (2.0 eq).[3]

-

Reaction: Grind the mixture manually with a ceramic pestle for 30 minutes at room temperature.[3]

-

Work-up and Purification: The resulting mixture contains the product, unreacted adenosine, and byproducts. The desired product is isolated via chromatography.[3]

-

Conversion to Disodium Salt: The purified AMP can be converted to its disodium salt by dissolving in water and neutralizing with two equivalents of sodium hydroxide before crystallization or lyophilization.

-

-

Quantitative Data:

Enzymatic Synthesis

Enzymatic synthesis offers high specificity and mild reaction conditions, making it an attractive alternative to chemical methods. The primary enzyme for this conversion is adenosine kinase, which catalyzes the transfer of a phosphate group from a donor (like ATP) to adenosine.[4][5]

-

General Experimental Protocol Outline:

-

Reaction Mixture: Prepare a buffered aqueous solution containing adenosine, a phosphate donor (e.g., ATP), magnesium ions (as a cofactor for the kinase), and adenosine kinase.

-

Reaction Conditions: Maintain the reaction at an optimal pH and temperature for the specific adenosine kinase being used (typically around pH 7.5 and 37°C).

-

Monitoring: Monitor the progress of the reaction by techniques such as HPLC or TLC to determine the conversion of adenosine to AMP.

-

Enzyme Removal: Once the reaction is complete, the enzyme can be removed by heat denaturation followed by centrifugation, or by ultrafiltration.

-

Product Purification: The resulting solution containing AMP can then be purified using techniques like ion-exchange chromatography.

-

Purification of Adenosine 5'-monophosphate Disodium Salt

Purification is a critical step to achieve the high purity required for pharmaceutical and research applications. The two primary methods are ion-exchange chromatography and crystallization.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[6] Since AMP is negatively charged at neutral pH due to its phosphate group, anion-exchange chromatography is the method of choice.

-

Experimental Protocol:

-

Resin Selection: Use a strong anion-exchange (SAX) resin, such as one functionalized with quaternary ammonium (B1175870) groups (Q-type).

-

Column Equilibration: Equilibrate the chromatography column with a low ionic strength buffer at a pH where AMP is negatively charged and will bind to the resin (e.g., a Tris or phosphate buffer at pH 7.5-8.0).

-

Sample Loading: Dissolve the crude AMP mixture in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

-

Elution: Elute the bound AMP using a salt gradient (e.g., 0-1 M NaCl or KCl). AMP will elute at a specific salt concentration, separating it from other charged impurities. Alternatively, a pH gradient can be used for elution.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of AMP using UV-Vis spectroscopy (at 260 nm) or HPLC. Pool the pure fractions.

-

Desalting and Conversion to Disodium Salt: Desalt the pooled fractions using dialysis, ultrafiltration, or a desalting column. The purified AMP can then be converted to the disodium salt by adjusting the pH and lyophilizing or crystallizing.

-

Crystallization

Crystallization is an effective method for obtaining highly pure AMP disodium salt. The following protocol is adapted from a method for a similar nucleotide, 5'-guanosine monophosphate disodium salt.[7]

-

Experimental Protocol:

-

Solution Preparation: Prepare an aqueous solution of purified AMP with a concentration of 5-40% (w/v).

-

pH Adjustment: Add a sodium hydroxide solution to adjust the pH of the AMP solution to between 7 and 11. This converts the AMP to its disodium salt form.

-

Antisolvent Addition: Add absolute ethanol (B145695) (0.5 to 3 times the volume of the aqueous solution) to the solution. The ethanol acts as an antisolvent, reducing the solubility of the AMP disodium salt and inducing crystallization.

-

Crystallization: Stir the mixture at a controlled temperature (e.g., 15-80°C) to allow for the formation of crystals. Seeding with a small amount of pre-existing AMP disodium salt crystals can facilitate crystallization.

-

Isolation and Drying: Collect the crystals by centrifugation or filtration, wash them with a small amount of ethanol, and dry them under a vacuum.

-

Data Summary

| Synthesis Method | Key Reagents | Reported Yield | Reported Purity | Reference |

| Chemical (Polyphosphoric Acid) | Adenosine, Polyphosphoric Acid | > 90% | > 99% (after recrystallization) | [1] |

| Chemical (Phosphoryl Trichloride) | Adenosine, Phosphoryl Trichloride | 27% (after chromatography) | Not specified, but chromatographically pure | [3] |

| Enzymatic | Adenosine, ATP, Adenosine Kinase | High (qualitative) | High (qualitative) | [4][5] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall workflow for the synthesis and purification of AMP disodium salt.

Caption: Comparison of two chemical synthesis pathways for AMP.

Caption: Logical flow of the purification process for AMP disodium salt.

References

- 1. Page loading... [guidechem.com]

- 2. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]

- 3. Adenosine 5'-monophosphate synthesis - chemicalbook [chemicalbook.com]

- 4. Phosphorylation of adenosine to AMP is catalysed by A Adenosine kinase B Deoxycytidine kinase C Adenylosuccinase D Adenylosuccinate synthetase [doubtnut.com]

- 5. ahajournals.org [ahajournals.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. CN101863943B - Crystallizing method of 5'-guanosine-monophosphate disodium salt - Google Patents [patents.google.com]

"Adenosine 5'-monophosphate disodium salt chemical structure and properties"

An In-depth Technical Guide to Adenosine (B11128) 5'-monophosphate Disodium (B8443419) Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular metabolism and signal transduction. As a key indicator of the cell's energy status, its concentration modulates numerous biochemical pathways. The disodium salt of AMP is a stable, water-soluble form commonly utilized in research and various industrial applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and analytical methodologies pertaining to Adenosine 5'-monophosphate disodium salt. It includes detailed tables of quantitative data, a step-by-step experimental protocol for its quantification, and diagrams of its primary signaling pathway and an experimental workflow.

Chemical Structure and Identifiers

Adenosine 5'-monophosphate is a purine (B94841) nucleotide composed of an adenine (B156593) base, a ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose. The disodium salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical Identifiers for this compound Salt

| Identifier | Value | Reference |

| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | [1] |

| CAS Number | 4578-31-8 | [1][2] |

| PubChem CID | 20712 | [1] |

| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P | [1][3] |

| InChI Key | QGXLVXZRPRRCRP-IDIVVRGQSA-L | [1][4] |

| Synonyms | Disodium 5'-AMP, AMP disodium salt, 5'-Adenylic acid disodium salt | [1][3] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of AMP disodium salt make it suitable for a wide range of laboratory applications, from a substrate in enzymatic assays to a standard in analytical chemistry.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 391.19 g/mol | [1] |

| Appearance | White crystalline solid/powder | [3] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in water (10 mg/mL), dimethyl sulfoxide, and methanol. | [2] |

| Storage Temperature | -20°C | [3] |

| Purity (HPLC) | ≥95.0% - ≥99.0% | [6] |

| Optical Activity | [α]20/D −43±2°, c = 1% in 0.5 M Na₂HPO₄ | [6] |

Table 3: Spectroscopic Data

| Technique | Data Highlights | Reference |

| UV Absorbance | λmax at ~259 nm in solution. | [7] |

| Raman Spectroscopy | Significant peaks at 725 cm⁻¹ (adenine ring) and 1342 cm⁻¹ (NH₂ vibration). | [8] |

| ¹³C NMR | Spectrum available and conforms to the structure. | [4] |

Biological Significance and Signaling Pathways

AMP is a crucial regulator of cellular energy homeostasis.[9] A rise in the intracellular AMP:ATP ratio is a universal signal for a low energy state, which triggers the activation of AMP-activated protein kinase (AMPK).[10][11]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK acts as a master metabolic regulator.[12] It exists as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[9][10] When cellular ATP levels are depleted by stresses like low glucose, hypoxia, or ischemia, the resulting increase in AMP levels leads to its binding to the γ subunit of AMPK.[9][10][13] This binding causes an allosteric activation and makes AMPK a better substrate for upstream kinases, primarily LKB1 and Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), which phosphorylate Thr172 on the α subunit, leading to full AMPK activation.[10][11]

Once activated, AMPK works to restore cellular energy balance by:

-

Inhibiting ATP-consuming anabolic pathways : This includes the synthesis of glycogen, lipids, and proteins.[9][10]

-

Activating ATP-producing catabolic pathways : This includes fatty acid oxidation and glycolysis.[9][10]

Due to its central role in metabolism, the AMPK pathway is a significant therapeutic target for metabolic diseases such as type II diabetes and obesity.[2][9]

Experimental Protocols

The quantification of intracellular nucleotides like AMP is critical for studying cellular bioenergetics. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.[14]

Protocol: Quantification of AMP in Cultured Cells by Reverse-Phase HPLC

This protocol provides a method for extracting and quantifying AMP from cell cultures using a C18 reverse-phase column.[14][15]

1. Materials and Reagents:

-

Extraction Buffer: 0.6 M Perchloric Acid (PCA).

-

Neutralization Buffer: 2 M Potassium Hydroxide (KOH).[15]

-

Mobile Phase: 0.1 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 6.0 with KOH.[16] An alternative mobile phase is 0.1 M Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) at pH 6.0.[15]

-

AMP Standard: this compound salt of known purity (e.g., ≥99.0%).[6]

-

Equipment: HPLC system with UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size), refrigerated centrifuge, sonicator, 0.22 µm filters.

2. Sample Preparation (Cell Extraction):

-

Culture cells to the desired confluency (e.g., 1x10⁶ cells).[15]

-

Place the culture dish on ice and quickly wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 500 µL of ice-cold 0.6 M PCA directly to the plate.

-

Scrape the cells and collect the cell lysate/acid extract into a microcentrifuge tube.

-

Vortex vigorously and incubate on ice for 10 minutes to ensure complete protein precipitation.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.[14]

-

Carefully collect the supernatant (which contains the nucleotides) into a new pre-chilled tube.

3. Neutralization:

-

Neutralize the acidic supernatant by adding 2 M KOH dropwise while vortexing. Monitor the pH using pH paper until it reaches ~6.0-7.0.

-

Incubate on ice for 10 minutes to allow the precipitation of potassium perchlorate (B79767) (KClO₄).

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the KClO₄ precipitate.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[15]

-

Mobile Phase: Isocratic elution with 0.1 M KH₂PO₄, pH 6.0.[16]

-

Flow Rate: 0.5 - 1.0 mL/min.[16]

-

Standard Curve: Prepare a series of AMP standards of known concentrations (e.g., 0.2 to 10 µM) in the mobile phase.[14] Run the standards to generate a calibration curve of peak area versus concentration.

-

Quantification: Inject the prepared cell extract. Identify the AMP peak based on the retention time of the standard. Quantify the amount of AMP in the sample by comparing its peak area to the standard curve.

Applications in Research and Development

The disodium salt of AMP is a versatile reagent with numerous applications:

-

Metabolic Research: As a key activator of AMPK, it is used to study energy metabolism, insulin (B600854) resistance, and metabolic disorders like diabetes.[2][17]

-

Enzymology: It serves as a substrate for various enzymes, including AMP deaminase, 5'-nucleotidase, and AMP-thymidine kinase.[2]

-

Flavor Enhancer: In the food industry, it is used as a flavor enhancer, particularly in soups and meat products.[18]

-

Dermatology: It is utilized in formulations for skin rejuvenation.[2]

-

Signal Transduction: It is used to investigate purinergic signaling pathways as a ligand for adenosine receptors.[17]

Safety and Handling

While not classified as highly hazardous, proper laboratory safety procedures should be followed when handling this compound salt.

Table 4: Safety and Handling Information

| Aspect | Recommendation | Reference |

| Personal Protective Equipment | Wear safety glasses, chemical-resistant gloves, and a lab coat. | [5][19][20] |

| Handling | Avoid generating dust. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. | [5][19][21] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. Recommended storage is at -20°C. Keep away from incompatible materials like strong oxidizing agents. | [3][19][21] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. | [19][20] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. | [19][20] |

| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. | [19] |

| Fire Fighting | Use water spray, foam, or dry chemical powder. May emit toxic fumes (carbon oxides, nitrogen oxides, phosphorus oxides) under fire conditions. | [5][19] |

References

- 1. This compound | C10H12N5Na2O7P | CID 20712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound salt | 4578-31-8 [chemicalbook.com]

- 3. CAS#:149022-20-8 | Adenosine 5′-monophosphate disodium salt | Chemsrc [chemsrc.com]

- 4. This compound salt(4578-31-8) 13C NMR spectrum [chemicalbook.com]

- 5. chemstock.ae [chemstock.ae]

- 6. Adenosine 5 -monophosphate = 99.0 HPLC 4578-31-8 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sinobiological.com [sinobiological.com]

- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. bosterbio.com [bosterbio.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. cusabio.com [cusabio.com]

- 14. researchgate.net [researchgate.net]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. ADENOSINE-5'-MONOPHOSPHATE DISODIUM SALT | 149022-20-8 [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. uccaribe.edu [uccaribe.edu]

- 21. spectrumchemical.com [spectrumchemical.com]

The Pivotal Role of Adenosine Monophosphate (AMP) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) Monophosphate (AMP) has long been recognized as a fundamental component of cellular energy currency. However, its role extends far beyond that of a simple metabolite, acting as a critical signaling molecule that governs a complex network of pathways essential for cellular homeostasis. This technical guide provides an in-depth exploration of the biochemical functions of AMP in cellular signaling, with a primary focus on the AMP-activated protein kinase (AMPK) pathway. We will delve into the quantitative aspects of AMP-protein interactions, provide detailed experimental protocols for the study of these pathways, and present visual representations of the key signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of cellular metabolism and identify novel therapeutic targets.

Introduction: AMP as a Sentinel of Cellular Energy Status

In the dynamic environment of the cell, the constant fluctuation of energy levels necessitates a robust and sensitive surveillance system. Adenosine Monophosphate (AMP) emerges as a key sentinel in this process. Unlike its more abundant counterparts, adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), the intracellular concentration of AMP is exquisitely sensitive to changes in the cell's energy state. Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or ischemia, the consumption of ATP leads to a rise in ADP levels. The enzyme adenylate kinase then catalyzes the conversion of two ADP molecules into one ATP and one AMP molecule. This enzymatic reaction dramatically amplifies the signal of cellular energy depletion, as a small decrease in the ATP:ADP ratio results in a much larger proportional increase in the AMP:ATP ratio. This surge in AMP concentration serves as a critical alarm, triggering a cascade of signaling events designed to restore energy balance.

While AMP is a central player in cellular energy sensing, it is important to distinguish it from its cyclic counterpart, cyclic AMP (cAMP). Though both are derived from ATP, their structures and functions are distinct. cAMP is a classical second messenger, synthesized by adenylyl cyclase in response to extracellular signals like hormones, and it primarily activates Protein Kinase A (PKA). AMP, on the other hand, is a direct indicator of intracellular energy status and exerts its primary signaling effects through the allosteric regulation of key metabolic enzymes, most notably AMP-activated protein kinase (AMPK).

The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The AMPK pathway is a central hub for cellular energy regulation, and its activation is intricately linked to the intracellular concentration of AMP. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit contains binding sites for AMP, ADP, and ATP, allowing it to function as the primary sensor of cellular energy status.

Mechanism of AMPK Activation by AMP

The activation of AMPK by AMP is a multi-faceted process:

-

Allosteric Activation: The binding of AMP to the γ subunit induces a conformational change in the AMPK complex, leading to its direct allosteric activation. This effect is competitively inhibited by ATP.

-

Promotion of Phosphorylation: AMP binding makes AMPK a more favorable substrate for its upstream activating kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ). These kinases phosphorylate a critical threonine residue (Thr172) on the activation loop of the α subunit, leading to a substantial increase in AMPK activity.

-

Inhibition of Dephosphorylation: The binding of AMP also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus prolonging the activated state of AMPK.

This tripartite mechanism ensures a robust and sensitive response to fluctuations in cellular energy levels.

Figure 1: AMPK Activation Mechanism. This diagram illustrates the two primary pathways for AMPK activation: the canonical energy-sensing pathway initiated by an increased AMP:ATP ratio, which promotes phosphorylation by LKB1, and the calcium-sensing pathway mediated by CaMKKβ.

Downstream Effects of AMPK Activation

Once activated, AMPK acts as a master metabolic switch, orchestrating a cellular response to conserve energy and generate ATP. It achieves this by phosphorylating a multitude of downstream targets, leading to:

-

Inhibition of Anabolic Pathways: AMPK activation suppresses energy-consuming processes such as the synthesis of fatty acids, cholesterol, and proteins. This is achieved through the phosphorylation and inactivation of key enzymes like acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, as well as by inhibiting the mTORC1 pathway, a central regulator of protein synthesis.

-

Activation of Catabolic Pathways: Conversely, AMPK stimulates ATP-producing pathways. It promotes glucose uptake in muscle and other tissues by facilitating the translocation of GLUT4 transporters to the plasma membrane. It also enhances fatty acid oxidation and glycolysis.

Figure 2: Downstream Effects of AMPK Activation. This diagram summarizes the dual role of activated AMPK in regulating cellular metabolism: inhibiting energy-consuming anabolic pathways and stimulating energy-producing catabolic pathways.

Quantitative Insights into AMP Signaling

The cellular response to AMP is highly dependent on the concentrations of adenine (B156593) nucleotides and the binding affinities of AMP to its target proteins.

Intracellular Adenine Nucleotide Concentrations

The table below summarizes typical intracellular concentrations of ATP, ADP, and AMP in mammalian cells under both resting and metabolically stressed conditions. It is important to note that these values can vary depending on the cell type and the specific nature of the metabolic stress.

| Nucleotide | Resting Conditions (mM) | Stressed Conditions (mM) |

| ATP | 1 - 10 | Decreased |

| ADP | 0.1 - 1 | Increased |

| AMP | 0.001 - 0.01 | Significantly Increased |

Note: These are approximate ranges and can vary between cell types and experimental conditions.

Binding Affinities and Kinetic Parameters

The sensitivity of the AMPK system to changes in AMP levels is underscored by the binding affinities of AMP to the AMPK γ subunit and the kinetic parameters of AMPK activation. While specific dissociation constants (Kd) for AMP binding to each of the three γ-subunit isoforms (γ1, γ2, and γ3) are not definitively established and can vary based on the experimental context, the AMP-dependence of the kinase complex is known to be significantly influenced by the γ-subunit isoform present. Complexes containing the γ2 isoform exhibit the greatest AMP-dependence, while those with the γ3 isoform show the lowest.

| Parameter | Value | Conditions |

| EC50 for AMP (allosteric activation) | ~0.5 - 5 µM | In the presence of physiological ATP concentrations |

| Km of LKB1 for AMPK | Varies | AMP binding to AMPK lowers the Km, making it a better substrate for LKB1 |

Experimental Protocols for Studying AMP Signaling

The investigation of AMP's role in cellular signaling relies on a variety of experimental techniques. Below are detailed protocols for two key experimental approaches.

Quantification of Intracellular Adenine Nucleotides by HPLC

This protocol outlines a method for the extraction and quantification of ATP, ADP, and AMP from cultured cells using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

-

Cultured cells

-

Ice-cold 0.4 M perchloric acid (PCA)

-

3 M potassium carbonate (K2CO3)

-

Phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 6.5)

-

Acetonitrile

-

HPLC system with a C18 reverse-phase column and UV detector (254 nm)

-

ATP, ADP, and AMP standards

Procedure:

-

Cell Lysis and Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold 0.4 M PCA to the culture dish and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new tube.

-

Add 3 M K2CO3 dropwise while vortexing until the pH reaches 6.5-7.0.

-

Incubate on ice for 10 minutes to precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume (e.g., 20 µL) onto the HPLC column.

-

Separate the nucleotides using a gradient of phosphate buffer and acetonitrile.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of ATP, ADP, and AMP standards.

-

Calculate the concentration of each nucleotide in the samples based on the peak areas from the standard curve.

-

Figure 3: HPLC Workflow for Adenine Nucleotide Quantification. This diagram outlines the key steps involved in the extraction and analysis of intracellular adenine nucleotides from cultured cells using HPLC.

In Vitro AMPK Kinase Activity Assay

This protocol describes a method to measure the kinase activity of AMPK using a synthetic peptide substrate (e.g., SAMS peptide) and radioactive [γ-³²P]ATP.

Materials:

-

Purified active AMPK

-

SAMS peptide (or other suitable AMPK substrate)

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 5 mM MgCl2)

-

[γ-³²P]ATP

-

AMP solution

-

Phosphocellulose paper (P81)

-

1% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup:

-

Prepare a reaction mix containing kinase assay buffer, SAMS peptide (e.g., 200 µM), and purified AMPK.

-

Prepare separate reaction mixes with and without AMP (e.g., 200 µM) to assess AMP-dependent activation.

-

-

Initiate Reaction:

-

Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 200 µM.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

-

Stop Reaction and Spotting:

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

-

Washing:

-

Wash the P81 papers three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

-

Quantification:

-

Place the washed P81 papers in scintillation vials with scintillation fluid.

-

Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter.

-

Calculate the specific activity of AMPK (e.g., in pmol/min/mg).

-

Figure 4: In Vitro AMPK Kinase Activity Assay Workflow. This flowchart details the procedure for measuring the enzymatic activity of purified AMPK using a radioactive kinase assay.

AMP Signaling in Drug Development

The central role of the AMPK pathway in regulating cellular metabolism has made it an attractive target for the development of therapeutics for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Additionally, due to its role in controlling cell growth and proliferation, targeting the AMPK pathway is also being explored as a strategy in cancer therapy.

Pharmacological activators of AMPK can be broadly classified into two categories:

-

Direct Activators: These compounds, such as A-769662, bind directly to the AMPK complex and allosterically activate it, often mimicking the effects of AMP.

-

Indirect Activators: These compounds, including the widely used anti-diabetic drug metformin (B114582) and the research tool AICAR (which is metabolized to an AMP analog), increase the intracellular AMP:ATP ratio, thereby activating AMPK through the canonical pathway.

The development of novel and specific AMPK activators and inhibitors is an active area of research, with the potential to yield new treatments for a variety of human diseases.

Figure 5: AMPK as a Drug Target. This diagram illustrates the logical relationship between metabolic diseases and cancer as conditions where AMPK is a key therapeutic target, and the two main classes of pharmacological agents used to modulate its activity.

Conclusion

Adenosine Monophosphate is a multifaceted signaling molecule that plays a central role in the regulation of cellular energy homeostasis. Its ability to directly sense and respond to changes in the cellular energy state, primarily through the activation of the AMPK pathway, makes it a critical component of the cell's metabolic regulatory network. A thorough understanding of the quantitative aspects of AMP signaling, coupled with robust experimental methodologies, is essential for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies targeting metabolic and proliferative diseases. This technical guide provides a foundational resource for researchers and professionals dedicated to this important field of study.

The Pivotal Role of AMP Disodium Salt as a Precursor in Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) monophosphate (AMP) disodium (B8443419) salt is a crucial precursor molecule in the intricate symphony of nucleotide synthesis, the fundamental process that provides the building blocks for DNA and RNA. This technical guide delves into the core pathways where AMP disodium salt plays a vital role, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions. Understanding these mechanisms is paramount for researchers in cellular metabolism, oncology, and antiviral drug development.

Biochemical Pathways of Nucleotide Synthesis

AMP is a central node in two primary pathways for nucleotide biosynthesis: the de novo pathway and the salvage pathway.

1.1. De Novo Purine (B94841) Synthesis

The de novo pathway constructs purine nucleotides from simpler molecules. The synthesis culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a branch point for the synthesis of AMP and guanosine (B1672433) monophosphate (GMP). The conversion of IMP to AMP is a two-step process that is energetically driven by guanosine triphosphate (GTP). This pathway is tightly regulated by feedback inhibition, where AMP and GMP control their own synthesis by inhibiting key enzymes.[1][2]

1.2. Purine Salvage Pathway

The salvage pathway recycles purine bases and nucleosides from the degradation of nucleic acids. This pathway is less energy-intensive than the de novo pathway. In the purine salvage pathway, the enzyme adenine (B156593) phosphoribosyltransferase (APRT) directly converts adenine to AMP using phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor.[3]

Conversion of AMP to ADP and ATP

Once synthesized, AMP is sequentially phosphorylated to adenosine diphosphate (B83284) (ADP) and then to the universal energy currency, adenosine triphosphate (ATP). This process is critical for maintaining cellular energy homeostasis. The enzyme adenylate kinase (also known as myokinase) plays a key role in this interconversion, catalyzing the reversible reaction:

AMP + ATP ↔ 2 ADP

This reaction allows the cell to efficiently manage its adenine nucleotide pool. The newly formed ADP can then be phosphorylated to ATP through cellular respiration (oxidative phosphorylation) and glycolysis.

AMP as a Regulator of Cellular Energy: The AMPK Signaling Pathway

Beyond its role as a building block, AMP is a critical signaling molecule that reflects the energy status of the cell. When cellular energy levels are low (high AMP:ATP ratio), AMP allosterically activates AMP-activated protein kinase (AMPK).[4][5][6] Activated AMPK orchestrates a metabolic switch, inhibiting anabolic (energy-consuming) pathways such as protein and lipid synthesis, while stimulating catabolic (energy-producing) pathways like fatty acid oxidation and glucose uptake. This makes AMPK a key therapeutic target for metabolic diseases.[6][7]

Quantitative Analysis of Intracellular Nucleotide Pools

The concentrations of AMP, ADP, and ATP are tightly regulated and serve as indicators of the cell's metabolic state. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the quantitative analysis of these intracellular nucleotide pools.[1][8][9]

Table 1: Representative Intracellular Adenine Nucleotide Concentrations in Mammalian Cells

| Nucleotide | Concentration (μM) in Cytoplasm | Concentration (μM) in Mitochondria | Reference |

| ATP | 3,000 - 10,000 | 5,000 - 10,000 | [6] |

| ADP | 500 - 1,000 | 500 - 1,500 | |

| AMP | 30 - 100 | 50 - 200 | [9] |

Note: Concentrations can vary significantly depending on the cell type, metabolic state, and experimental conditions.

Experimental Protocols

5.1. Preparation of AMP Disodium Salt Stock Solution for Cell Culture

-

Materials:

-

AMP disodium salt (powder)

-

Nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Sterile 0.22 µm syringe filter

-

-

Procedure:

-

Calculate the required mass of AMP disodium salt to prepare a stock solution of the desired concentration (e.g., 100 mM).

-

In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of AMP disodium salt and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of nuclease-free water or sterile PBS to the tube.

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. For long-term storage, -80°C is recommended.

-

5.2. Isotopic Labeling and Tracing of AMP in Nucleotide Synthesis

This protocol outlines the use of ¹³C or ¹⁵N-labeled AMP to trace its incorporation into the cellular nucleotide pool.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency (typically 70-80%).

-

Prepare a labeling medium by supplementing the regular growth medium with the isotopically labeled AMP disodium salt at a final concentration typically ranging from 10 to 100 µM.

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the labeling medium to the cells and incubate for the desired time period (e.g., 0, 1, 3, 6, 24 hours) to allow for the uptake and metabolism of the labeled AMP.[10]

-

-

Metabolite Extraction:

-

After incubation, place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solution (e.g., 80% methanol) to the cells and scrape them from the dish.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

-

HPLC-MS Analysis:

-

Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable column for nucleotide separation, such as a C18 reverse-phase column with an ion-pairing agent or a HILIC column.[1][11]

-

Set the mass spectrometer to detect the mass-to-charge ratios of both the unlabeled and labeled forms of AMP, ADP, and ATP.

-

Quantify the relative abundance of the labeled and unlabeled nucleotides to determine the rate of incorporation of the exogenous AMP into the cellular nucleotide pool.

-

5.3. Quantification of AMP Incorporation into RNA

-

RNA Isolation: Following incubation with radiolabeled or isotopically labeled AMP, isolate total RNA from the cells using a standard method such as TRIzol extraction or a column-based kit.

-

RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (measuring absorbance at 260 nm and 280 nm).

-

Measurement of Incorporated Label:

-

For Radiolabeled AMP: Use liquid scintillation counting to measure the radioactivity in a known amount of the isolated RNA.

-

For Stable Isotope-Labeled AMP: Digest the RNA into individual ribonucleosides using a cocktail of nucleases. Analyze the resulting nucleosides by LC-MS/MS to determine the ratio of labeled to unlabeled adenosine.[12]

-

-

Calculation: Calculate the amount of AMP incorporated per microgram of total RNA.

5.4. Adenylate Kinase Activity Assay (Spectrophotometric)

This assay measures the activity of adenylate kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[3][13][14]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

AMP

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

-

Assay Procedure:

-

Add the cell lysate or purified enzyme to the reaction mixture.

-

Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the adenylate kinase activity.

-

5.5. AMPK Activation Assay (Western Blot)

This protocol detects the activation of AMPK by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172.[15][16][17]

-

Cell Lysis: After treating cells with a potential AMPK activator, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Normalize the phosphorylated AMPK signal to the total AMPK signal from a parallel blot or by stripping and re-probing the same membrane.

-

Stability and Handling of AMP Disodium Salt

AMP disodium salt is a stable, crystalline powder.[15][18] For long-term storage, it should be kept at -20°C.[18][19] Aqueous solutions of AMP are stable for extended periods when stored at 4°C.[20][21] However, at room temperature, degradation can occur over several days.[20][21] It is recommended to prepare fresh solutions for critical experiments or to use aliquots of frozen stock solutions.

Conclusion

AMP disodium salt is an indispensable tool for researchers investigating the fundamental processes of nucleotide synthesis and cellular energy regulation. Its role as a direct precursor in both de novo and salvage pathways, coupled with its function as a key allosteric regulator of AMPK, places it at the crossroads of cellular metabolism and signaling. The experimental protocols and data presented in this guide provide a framework for designing and executing robust experiments to further elucidate the multifaceted roles of AMP in health and disease. A thorough understanding of these pathways and methodologies is crucial for the development of novel therapeutic strategies targeting metabolic disorders, cancer, and viral infections.

References

- 1. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Convenient, Rapid, Sensitive, and Reliable Spectrophotometric Assay for Adenylate Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] A Convenient, Rapid, Sensitive, and Reliable Spectrophotometric Assay for Adenylate Kinase Activity | Semantic Scholar [semanticscholar.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 7. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurements of ATP in mammalian cells. [vivo.weill.cornell.edu]

- 10. mdpi.com [mdpi.com]

- 11. HPLC Analysis of Nucleotides [protocols.io]

- 12. Quantitative Assessment of RNA-Protein Interactions with High Throughput Sequencing - RNA Affinity Profiling (HiTS-RAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Adenylate Kinase Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Adenosine 5'-monophosphate Disodium salt - Creative Enzymes [creative-enzymes.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Adenosine 5'-Monophosphate Disodium Salt (CAS 4578-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-monophosphate (AMP) disodium (B8443419) salt is a pivotal nucleotide deeply integrated into cellular metabolism and signaling. As the disodium salt of adenylic acid, it offers enhanced solubility and stability, making it a valuable tool in a wide array of research and development applications. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of Adenosine 5'-monophosphate disodium salt, with a focus on its role as a key activator of AMP-activated protein kinase (AMPK) and its interactions with adenosine receptors. Detailed experimental protocols and data are presented to facilitate its application in laboratory settings.

Physicochemical Properties

This compound salt is a white to off-white crystalline powder.[1] It is known for its hygroscopic nature and should be stored accordingly.

Chemical and Physical Data

| Property | Value | Reference(s) |

| CAS Number | 4578-31-8 | [2] |

| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P | [2] |

| Molecular Weight | 391.18 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 232-235 °C | [3] |

| Solubility | Soluble in water, dimethyl sulfoxide, and methanol.[3] A solubility of 10 mg/mL in water has been reported. More detailed studies have measured its solubility in water across a range of temperatures.[4] | [3][4] |

| Optical Activity | [α]20/D −43±2°, c = 1% in 0.5 M Na₂HPO₄ (dry matter) | |

| Purity | Typically ≥98% or ≥99% (HPLC) |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of Adenosine 5'-monophosphate provides characteristic signals for the protons of the adenine (B156593) base and the ribose sugar moiety.

| Assignment | Chemical Shift (ppm) | Reference(s) |

| H-8 (adenine) | ~8.58 | [5] |

| H-2 (adenine) | ~8.35 | [5] |

| H-1' (ribose) | ~6.16 | [5] |

| H-2' (ribose) | ~4.75 | [5] |

| H-3' (ribose) | ~4.51 | [5] |

| H-4' (ribose) | ~4.40 | [5] |

| H-5', 5'' (ribose) | ~4.15 | [5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct resonances for the carbon atoms of the purine (B94841) ring and the ribose.

| Assignment | Chemical Shift (ppm) | Reference(s) |

| C-6 (adenine) | ~158.4 | [6] |

| C-2 (adenine) | ~155.3 | [6] |

| C-4 (adenine) | ~151.2 | [6] |

| C-8 (adenine) | ~143.4 | [6] |

| C-5 (adenine) | ~121.9 | [6] |

| C-1' (ribose) | ~91.1 | [6] |

| C-4' (ribose) | ~88.6 | [6] |

| C-2' (ribose) | ~76.4 | [6] |

| C-3' (ribose) | ~73.4 | [6] |

| C-5' (ribose) | ~64.3 | [6] |

FT-IR Spectroscopy

The FT-IR spectrum reveals characteristic vibrational modes of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1650 | NH₂ scissoring (adenine) | [7] |

| ~1500 | Adenine ring vibrations | [7] |

| 1100 - 960 | Phosphate (B84403) group vibrations | [8] |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1342 | NH₂ vibration (adenine) | [9] |

| ~1305, ~1380, ~1340 | Base vibrational modes, sensitive to base stacking | [10] |

| ~960, ~1100 | Indicate the degree of ionization of the terminal phosphate group | [8] |

| ~725 | Adenine ring breathing mode | [9] |

| 820 - 1050 | Sugar-phosphate backbone vibrations | [9] |

Biological Role and Signaling Pathways

This compound salt is a key player in cellular energy homeostasis and signaling, primarily through its role as an allosteric activator of AMP-activated protein kinase (AMPK) and as a ligand for adenosine receptors.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial cellular energy sensor that is activated in response to an increase in the cellular AMP:ATP ratio, a state indicative of low energy.[11] The binding of AMP to the γ-subunit of AMPK induces a conformational change that promotes the phosphorylation of the α-subunit at Threonine-172 by upstream kinases such as LKB1 and CaMKKβ, leading to a significant increase in AMPK activity.[11]

Activated AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[11]

Figure 1: Simplified AMPK Signaling Pathway.

Adenosine Receptor Signaling

Adenosine 5'-monophosphate can also be dephosphorylated to adenosine, which then acts as a ligand for four subtypes of G protein-coupled adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are involved in a multitude of physiological processes. The A₁ and A₃ receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

Figure 2: Adenosine Receptor Signaling Pathways.

Experimental Protocols

In Vitro AMPK Activation Assay

This protocol describes a general method to assess the activation of AMPK in a cell-free system using a peptide substrate (e.g., SAMS peptide).[12][13][14]

Materials:

-

Recombinant human AMPK (α1β1γ1 or other isoforms)

-

This compound salt (CAS 4578-31-8)

-

SAMS peptide (HMRSAMSGLHLVKRR)

-

ATP, [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™)

-

Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂)

-

Upstream kinase (e.g., CaMKKβ or LKB1) for maximal activation (optional)

-

Phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a stock solution of this compound salt in nuclease-free water (e.g., 50 mM).

-

Prepare the kinase reaction mixture in the Kinase Assay Buffer. The final concentrations of key components in a typical assay might be:

-

AMPK: 25 µg/mL

-

SAMS peptide: 200 µM

-

ATP: 200 µM (including a tracer amount of [γ-³²P]ATP if using the radioactive method)

-

This compound salt: Titrate in a range of concentrations (e.g., 0-200 µM) to determine the dose-response.

-

-

Initiate the kinase reaction by adding the enzyme to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Terminate the reaction. For a radioactive assay, spot an aliquot of the reaction mixture onto phosphocellulose paper and immediately immerse it in phosphoric acid to stop the reaction. For non-radioactive assays, follow the kit manufacturer's instructions to stop the kinase reaction and measure the generated ADP.

-

Quantify the results. For the radioactive assay, wash the phosphocellulose papers to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.

Figure 3: General Workflow for an In Vitro AMPK Activation Assay.

Radioligand Binding Assay for Adenosine Receptors

This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of Adenosine 5'-monophosphate (after conversion to adenosine) for a specific adenosine receptor subtype (e.g., A₂ₑ).[15][16][17][18][19]

Materials:

-

Cell membranes expressing the adenosine receptor of interest (e.g., from HEK293 cells)

-

A suitable radioligand (e.g., [³H]NECA for A₂ₑ receptors)

-

This compound salt

-

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., NECA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂)

-

Adenosine deaminase (to remove endogenous adenosine)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Prepare cell membranes expressing the target adenosine receptor.

-

Prepare a stock solution of this compound salt and a series of dilutions to be tested.

-

Set up the binding assay in microtiter plates. For each concentration of the test compound, prepare tubes for total binding, non-specific binding, and competitive binding.

-

Total Binding: Cell membranes + radioligand + assay buffer.

-

Non-specific Binding: Cell membranes + radioligand + excess unlabeled ligand.

-

Competitive Binding: Cell membranes + radioligand + test compound (this compound salt).

-

-

Pre-incubate the membranes with adenosine deaminase to degrade any endogenous adenosine.

-

Add the radioligand and the test compound to the appropriate wells.

-

Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ value of the test compound, from which the inhibition constant (Ki) can be calculated.

Safety and Handling

This compound salt is generally considered to have low toxicity. However, standard laboratory safety precautions should always be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and should be protected from moisture. For long-term storage, temperatures of -20°C are often recommended.

-

Stability: Solutions of Adenosine 5'-monophosphate are more stable when refrigerated.

Conclusion

This compound salt is a fundamental nucleotide with broad applications in biochemical and pharmacological research. Its well-defined physicochemical properties and its critical role in cellular energy regulation and signaling make it an indispensable tool for studying AMPK and adenosine receptor pathways. The detailed information and protocols provided in this guide are intended to support researchers in effectively utilizing this compound in their investigations.

References

- 1. Adenosine monophosphate | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]

- 2. This compound | C10H12N5Na2O7P | CID 20712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Salt (AMP-Na2) CAS 4578-31-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Adenosine 5'-monophosphate(61-19-8) 1H NMR spectrum [chemicalbook.com]

- 6. bmse000061 Adenosine at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. Studies of Raman Spectra of Water Solutions of Adenosine Tri-, Di-, and Monophosphate and Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Raman spectroscopic measurement of base stacking in solutions of adenosine, AMP, ATP, and oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]

- 12. diacomp.org [diacomp.org]

- 13. publicationslist.org [publicationslist.org]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Cornerstone of Cellular Energy Sensing: A Technical Guide to the Discovery and History of Adenosine 5'-monophosphate

Introduction

Adenosine (B11128) 5'-monophosphate (AMP) is a central molecule in cellular metabolism, acting as a fundamental building block for nucleic acids and, critically, as a sensitive indicator of the cell's energy status. While its phosphorylated relatives, adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are renowned as the currency and immediate donor of cellular energy, AMP's significance lies in its role as a regulatory signal. An increase in the cellular AMP:ATP ratio is a potent alarm that triggers a cascade of metabolic adjustments to restore energy homeostasis. This technical guide provides an in-depth exploration of the historical milestones, key experiments, and scientific insights that have shaped our understanding of AMP, from its initial discovery to its established role as the activator of the master metabolic regulator, AMP-activated protein kinase (AMPK).

Chapter 1: Discovery and Early History

The story of AMP is intrinsically linked to the discovery of its triphosphate precursor, ATP. In 1929, two independent research groups—Karl Lohmann in Germany, and Cyrus Fiske with Yellapragada SubbaRow at Harvard Medical School—isolated a labile phosphorus-containing compound from muscle extracts, which was identified as ATP.[1] Lohmann, an assistant to Nobel laureate Otto Meyerhof, played a pivotal role in this discovery and is widely credited for it.[1][2][3][4]

Even prior to the full characterization of ATP, Gustav Embden had identified what he termed "muscle adenylic acid," which was, in fact, AMP.[2] Lohmann's seminal 1929 paper further clarified the relationship between these molecules, explaining that an alkaline reaction during isolation could cause the splitting of ATP into AMP and pyrophosphate.[2] The correct chemical structure for ATP was later proposed in 1935.[2]

The profound biological significance of this family of molecules was elucidated by Fritz Albert Lipmann between 1939 and 1941. Lipmann introduced the revolutionary concept of "energy-rich phosphate (B84403) bonds" and established ATP as the universal carrier of chemical energy in the cell.[5][6][7] His work framed the cyclic interconversion of ATP, ADP, and AMP as the central process in bioenergetics, providing the conceptual foundation for understanding AMP's role not just as a breakdown product, but as a critical signal of energy deficit.[8][9]

Caption: A timeline of key events in the discovery of AMP and its function.

Chapter 2: AMP's Role in Cellular Bioenergetics

The cellular concentrations of ATP, ADP, and AMP are dynamically linked by the enzyme adenylate kinase (also known as myokinase). This enzyme catalyzes the reversible reaction:

2 ADP ↔ ATP + AMP

Under conditions of high energy consumption or metabolic stress, ATP is hydrolyzed to ADP, causing ADP levels to rise. The adenylate kinase reaction then re-synthesizes some ATP from the excess ADP, but this comes at the cost of producing AMP. Because cellular ATP concentrations are typically much higher than AMP concentrations, a small percentage decrease in ATP leads to a much larger percentage increase in AMP. This makes the AMP:ATP ratio a highly sensitive indicator of the cell's energy state.[10]

This principle is the foundation of AMP's role as a metabolic regulator. It functions as an allosteric effector for several key enzymes in energy metabolism, but its most critical role is as the primary activator of AMP-activated protein kinase (AMPK).

Caption: The ATP-ADP-AMP cycle regulated by Adenylate Kinase.

Chapter 3: The AMPK Signaling Pathway

AMPK was first discovered in the 1970s as an enzymatic activity that was stimulated by AMP and inhibited key enzymes involved in biosynthesis, such as acetyl-CoA carboxylase (ACC), a critical regulator of fatty acid synthesis.[11][12] It is now recognized as a master sensor of cellular energy status, conserved across eukaryotes.[11]

The activation of AMPK is a multi-step process. An increase in the AMP:ATP ratio has three major effects:

-

Allosteric Activation: AMP binds to the γ subunit of the AMPK heterotrimer, causing a direct, moderate activation of the kinase.[10]

-

Promotion of Phosphorylation: AMP binding makes AMPK a more favorable substrate for its primary upstream activating kinase, LKB1 (a tumor suppressor). LKB1 phosphorylates a critical threonine residue (Thr172) on the AMPK α subunit, leading to a massive increase in its activity.[10][13][14]

-

Inhibition of Dephosphorylation: The binding of AMP also protects this activating phosphorylation site from being dephosphorylated by protein phosphatases.

Once activated, AMPK acts to restore cellular energy balance by phosphorylating a multitude of downstream targets. This has the dual effect of switching on catabolic pathways that generate ATP and switching off anabolic, ATP-consuming pathways.[10][11]

Key Downstream Effects of AMPK Activation:

-

Inhibition of Fatty Acid Synthesis: Phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC).[12]

-

Stimulation of Fatty Acid Oxidation: By reducing the product of ACC (malonyl-CoA), which inhibits carnitine palmitoyltransferase 1 (CPT1), AMPK promotes the uptake of fatty acids into mitochondria for oxidation.

-

Stimulation of Glucose Uptake: Promotes the translocation of GLUT4 glucose transporters to the cell membrane in muscle.

-

Inhibition of Protein Synthesis: Phosphorylation and regulation of components of the mTORC1 pathway, such as TSC2 (Tuberin) and Raptor.[14]

-

Inhibition of Cholesterol Synthesis: Phosphorylation and inactivation of HMG-CoA Reductase.[11]

Caption: The AMPK signaling pathway, a central regulator of cellular metabolism.

Chapter 4: Key Experimental Protocols

Protocol 1: Historical Method for Isolation and Identification of Nucleotides via Paper Chromatography

This protocol is a representation of the techniques that would have been available to researchers in the mid-20th century for separating and identifying nucleotides like AMP from biological samples.

Objective: To isolate and separate adenosine monophosphate from other nucleotides in a muscle tissue extract.

Methodology:

-

Tissue Homogenization:

-

Excise 5-10 g of fresh skeletal muscle tissue and immediately place it in a beaker chilled on ice.

-

Mince the tissue with scissors and add 2-3 volumes of ice-cold 10% trichloroacetic acid (TCA).

-

Homogenize the tissue using a mechanical blender or a mortar and pestle until a uniform slurry is obtained. The TCA serves to precipitate proteins and halt enzymatic activity.

-

Centrifuge the homogenate at 3000 x g for 15 minutes at 4°C. Decant and save the supernatant, which contains the acid-soluble nucleotides.

-

-

Removal of TCA and Phosphate:

-

Extract the TCA from the supernatant by shaking it with an equal volume of cold, water-saturated diethyl ether in a separatory funnel. Allow the layers to separate and discard the upper ether layer. Repeat this extraction 4-5 times.

-

Adjust the pH of the aqueous extract to approximately 8.2 with dilute ammonium (B1175870) hydroxide.

-

Add a barium acetate (B1210297) solution to precipitate inorganic phosphate and sugar phosphates. Centrifuge and discard the pellet. The supernatant contains the purine (B94841) and pyrimidine (B1678525) nucleotides.

-

-

Paper Chromatography:

-

Stationary Phase: A large sheet of Whatman No. 1 filter paper.[15]

-

Sample Application: Apply a small, concentrated spot (2-20 µL) of the nucleotide extract onto a pencil-drawn baseline near the bottom edge of the paper using a micropipette. Allow the spot to air dry completely.[15]

-

Mobile Phase (Solvent System): A common solvent system for nucleotide separation is a mixture of isobutyric acid, ammonia, and water.

-

Development: Suspend the paper in a sealed chromatography chamber with the bottom edge immersed in the mobile phase, ensuring the sample spot is above the solvent level (Ascending Chromatography).[15][16] Allow the solvent to travel up the paper by capillary action for several hours or overnight.[17][18]

-

Visualization: After development, remove the paper, mark the solvent front with a pencil, and allow it to dry completely in a fume hood. Since nucleotides are colorless, visualize the separated spots under an ultraviolet (UV) lamp (254 nm). Purine bases will appear as dark spots against the fluorescent paper.

-

Identification: The position of each spot is characterized by its Retention Factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[16] AMP can be identified by comparing its Rƒ value to that of a known AMP standard run on the same chromatogram.

-

Caption: Experimental workflow for the historical isolation of AMP.

Protocol 2: Modern Spectrophotometric Assay for Adenylate Kinase (AK) Activity

This protocol describes a common, continuous enzyme-coupled assay to measure AK activity in the direction of ADP formation.[19]

Objective: To determine the kinetic activity of Adenylate Kinase in a sample (e.g., cell lysate).

Principle: The production of ADP by AK (AMP + ATP → 2 ADP) is coupled to two other enzymatic reactions. Pyruvate (B1213749) kinase (PK) uses the newly formed ADP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a reaction that consumes NADH. The rate of AK activity is directly proportional to the rate of NADH oxidation, which can be monitored as a decrease in absorbance at 340 nm.

Methodology:

-

Sample Preparation:

-

Tissue: Homogenize ~50 mg of tissue in 150 µL of cold AK Assay Buffer containing a protease inhibitor cocktail.[20][21] Centrifuge at 16,000 x g for 10 minutes at 4°C. Use the clarified supernatant for the assay.[20]

-

Cells: Lyse 1-5 x 10⁶ cells in 150 µL of cold homogenization buffer with protease inhibitors. Centrifuge to clarify and use the supernatant.[22]

-

-

Reagent Preparation:

-

Reaction Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5) containing:

-

Magnesium Chloride (e.g., 10 mM)

-

Potassium Chloride (e.g., 100 mM)

-

Phosphoenolpyruvate (PEP) (e.g., 1 mM)

-

NADH (e.g., 0.2 mM)

-

ATP (e.g., 1 mM)

-

AMP (e.g., 1 mM)

-

Excess of coupling enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

-

-

-

Assay Procedure:

-

Set up a quartz cuvette or 96-well UV-transparent plate in a spectrophotometer capable of reading at 340 nm and maintaining a constant temperature (e.g., 37°C).

-

Add the reaction buffer to the cuvette/well.

-

Initiate the reaction by adding a small volume (e.g., 5-20 µL) of the sample (cell lysate or purified enzyme).

-

Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time in kinetic mode for 5-10 minutes.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (U/mL) = (ΔA₃₄₀/min * V_total) / (ε * l * V_sample)

-

Where:

-

V_total = Total reaction volume (mL)

-

ε = Molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹)[19]

-

l = Path length of the cuvette (cm)

-

V_sample = Volume of sample added (mL)

-

-

-

Note: One unit (U) of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

Chapter 5: Quantitative Data Summary

The following tables summarize key quantitative data related to AMP and its associated pathways, compiled from various studies.

Table 1: Physical and Chemical Properties of Adenosine 5'-monophosphate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₅O₇P | PubChem |

| Molar Mass | 347.22 g/mol | PubChem |

| Description | A purine ribonucleoside 5'-monophosphate consisting of adenine (B156593) linked to a ribose, which is esterified with a phosphate group. | [9][23] |

| Form | Crystalline solid from water and acetone. | PubChem |

Table 2: Cellular Concentrations and Experimental Observations

| Parameter | Observation | Cell/Tissue Type | Source |

|---|---|---|---|

| AMP Fold Increase | >100-fold increase upon incubation with 20 mM fructose. | Hepatocytes | [13] |

| cAMP Concentration | 1 to 5 pmole/10⁷ cells (baseline) | Human Peripheral Blood Lymphocytes | [24] |

| cAMP Concentration | 80 to 160 pmole/10⁷ cells (initially after isolation) | Human Peripheral Blood Lymphocytes | [24] |

| ³H-AMP Uptake | 10 to 100 times the uptake of ³H-FDG. | Various Human Tumor Cell Lines |[25] |

Table 3: Kinetic and Binding Constants

| Parameter | Enzyme/Protein | Value | Source |

|---|---|---|---|

| Molar Extinction Coefficient (ε) | NADH at 340 nm | 6.22 mM⁻¹cm⁻¹ | [19] |

| Association Constants (Kₐ) | Anti-AMP Antibodies | Determined by dialysis equilibrium and fluorescence measurements. |[26] |

Conclusion